molecular formula C21H20N2O2 B3390252 (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid CAS No. 956354-02-2

(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid

Cat. No.: B3390252
CAS No.: 956354-02-2
M. Wt: 332.4 g/mol
InChI Key: LNCGEFSSDWFMHK-ZHACJKMWSA-N
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Description

(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a Friedel-Crafts alkylation reaction.

    Formation of the Acrylic Acid Moiety: The final step involves the condensation of the pyrazole derivative with an acrylic acid precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it into the corresponding alcohol.

    Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

    Oxidation: Formation of benzyl ketone and dimethylbenzoic acid.

    Reduction: Formation of the corresponding alcohol from the acrylic acid moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid is primarily determined by its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of enzymes or receptors involved in various biochemical pathways. This interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]butanoic acid: Contains a butanoic acid moiety.

    (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]pentanoic acid: Features a pentanoic acid moiety.

Uniqueness

The uniqueness of (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the acrylic acid moiety, in particular, allows for unique interactions and reactions not observed in similar compounds with different acid moieties.

Properties

IUPAC Name

(E)-3-[1-benzyl-3-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-8-9-18(12-16(15)2)21-19(10-11-20(24)25)14-23(22-21)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,24,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCGEFSSDWFMHK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid
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(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid
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(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid
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(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid
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(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid
Reactant of Route 6
(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid

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